molecular formula C18H20BrNO2S B2421735 (4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1788784-76-8

(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No.: B2421735
CAS No.: 1788784-76-8
M. Wt: 394.33
InChI Key: FTRHWJNTZREBJG-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound that features a brominated thiophene ring and a methoxyphenyl-substituted azepane moiety

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2S/c1-22-16-7-5-13(6-8-16)14-4-2-3-9-20(11-14)18(21)17-10-15(19)12-23-17/h5-8,10,12,14H,2-4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRHWJNTZREBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkylamine.

    Coupling Reaction: The brominated thiophene and the azepane derivative are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
  • (4-Fluorothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
  • (4-Iodothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Uniqueness

(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the thiophene and azepane moieties provides a versatile scaffold for further functionalization and optimization in various applications.

Biological Activity

(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a synthetic compound characterized by a unique structure that combines a bromothiophene moiety with an azepane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound can be represented structurally as follows:

 4 Bromothiophen 2 yl 3 4 methoxyphenyl azepan 1 yl methanone\text{ 4 Bromothiophen 2 yl 3 4 methoxyphenyl azepan 1 yl methanone}

Physical Properties

PropertyValue
Molecular FormulaC17H18BrNOS
Molecular Weight364.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The compound's structure allows it to bind to various receptors or enzymes, potentially modulating their activity. This interaction can lead to significant biological effects, such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It might alter cellular signaling pathways, impacting cell proliferation and survival.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its potential therapeutic applications.

Antimicrobial Activity

In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies indicated that the compound has potential anticancer properties. Cell viability assays performed on cancer cell lines showed a dose-dependent inhibition of cell growth:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which warrants further investigation.

Case Studies

A notable case study involved the application of this compound in a therapeutic context. Researchers investigated its effects on human cancer cell lines and reported promising results regarding its ability to inhibit tumor growth in vitro. The study highlighted the necessity for further exploration into its pharmacokinetics and bioavailability.

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